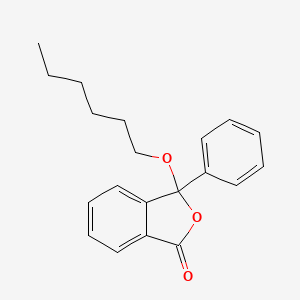
3-(hexyloxy)-3-phenyl-2-benzofuran-1(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(hexyloxy)-3-phenyl-2-benzofuran-1(3H)-one, also known as HPOB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. HPOB belongs to the class of benzofuranone compounds and has been shown to exhibit anti-inflammatory and anti-cancer properties. In
作用機序
The mechanism of action of 3-(hexyloxy)-3-phenyl-2-benzofuran-1(3H)-one is not fully understood, but it has been proposed to act by modulating the activity of enzymes and proteins involved in cellular signaling pathways. This compound has been shown to inhibit the activity of phospholipase A2 by binding to its active site and preventing the hydrolysis of phospholipids. This results in a reduction in the production of inflammatory mediators, such as prostaglandins and leukotrienes. This compound has also been shown to induce apoptosis in cancer cells by disrupting the mitochondrial respiratory chain complex III, leading to the production of reactive oxygen species and activation of apoptotic pathways.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects in cells and animal models. In a study published in the Journal of Biological Chemistry, this compound was found to reduce the production of reactive oxygen species and protect cells from oxidative stress. This compound has also been shown to inhibit the growth of cancer cells in animal models, with minimal toxicity to normal cells. However, further studies are needed to determine the long-term effects of this compound on cellular function and organ systems.
実験室実験の利点と制限
3-(hexyloxy)-3-phenyl-2-benzofuran-1(3H)-one has several advantages for use in lab experiments, including its synthetic accessibility, high purity, and stability. This compound has also been shown to exhibit specific and potent activity against its molecular targets, making it a useful tool for investigating cellular pathways and disease mechanisms. However, the limitations of this compound include its relatively low solubility in aqueous solutions and potential off-target effects on other cellular processes.
将来の方向性
For research on 3-(hexyloxy)-3-phenyl-2-benzofuran-1(3H)-one include the development of derivatives with improved solubility and specificity, investigation of therapeutic potential in animal models, and further understanding of its mechanism of action and effects on cellular function and organ systems.
合成法
The synthesis of 3-(hexyloxy)-3-phenyl-2-benzofuran-1(3H)-one involves the reaction between 3-phenyl-2-benzofuran-1(3H)-one and 1-bromohexane in the presence of a base catalyst. The reaction is carried out in an organic solvent, such as dimethylformamide (DMF), and requires careful temperature control and purification steps to obtain a high yield of pure this compound. The synthesis method has been optimized to produce this compound in large quantities for scientific research purposes.
科学的研究の応用
3-(hexyloxy)-3-phenyl-2-benzofuran-1(3H)-one has been shown to exhibit anti-inflammatory and anti-cancer properties in in vitro and in vivo studies. In a study published in the Journal of Medicinal Chemistry, this compound was found to inhibit the activity of the pro-inflammatory enzyme, phospholipase A2, and reduce the production of inflammatory cytokines in human cells. This compound has also been shown to induce cell death in cancer cells by targeting the mitochondrial respiratory chain complex III.
特性
IUPAC Name |
3-hexoxy-3-phenyl-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-2-3-4-10-15-22-20(16-11-6-5-7-12-16)18-14-9-8-13-17(18)19(21)23-20/h5-9,11-14H,2-4,10,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHYLAUSECTKQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1(C2=CC=CC=C2C(=O)O1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3,5-dimethylphenyl)amino]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5158279.png)
![1-(3-chlorobenzyl)-N-methyl-N-[3-(1-piperidinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5158287.png)
![1-[4-biphenylyl(phenyl)methyl]-1H-benzimidazole](/img/structure/B5158291.png)
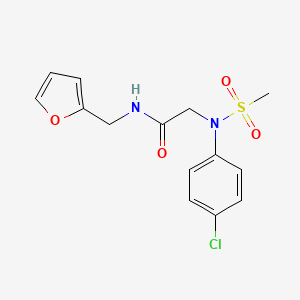
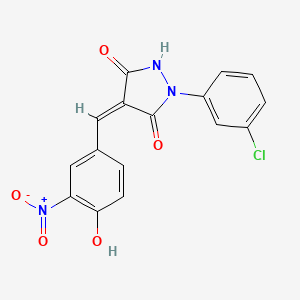
![N-[2-(1-piperidinyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5158317.png)

![ethyl 2-{[2-(3-bromophenoxy)propanoyl]amino}benzoate](/img/structure/B5158329.png)
![2-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-N-(3-chlorophenyl)acetamide](/img/structure/B5158337.png)
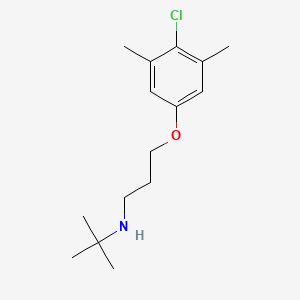
![2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-naphthalenesulfonate](/img/structure/B5158348.png)
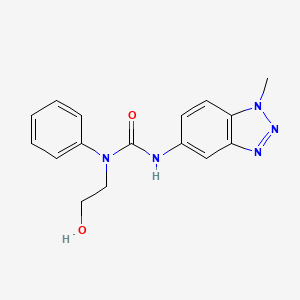
![methyl 1,7-dimethyl-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5158368.png)
![3-({[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5158372.png)